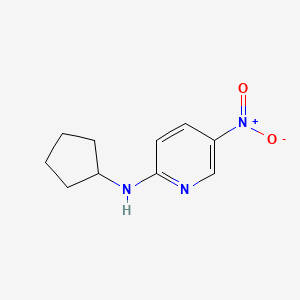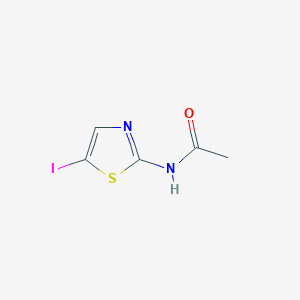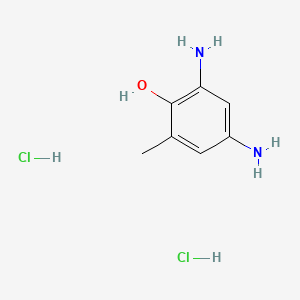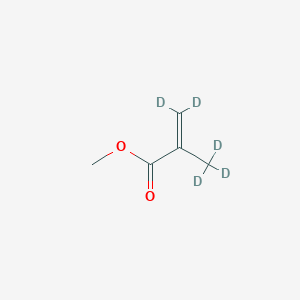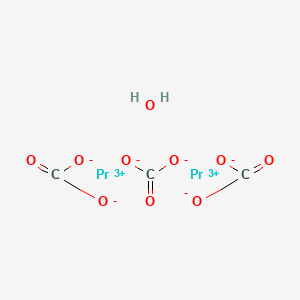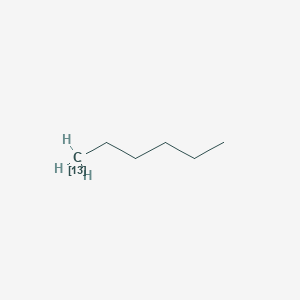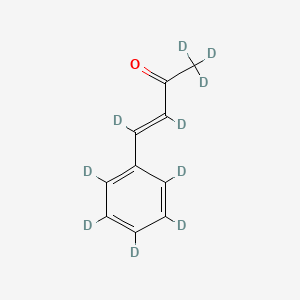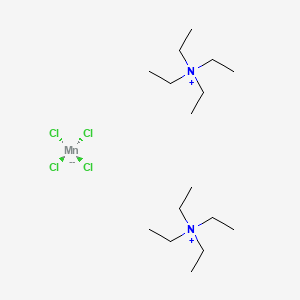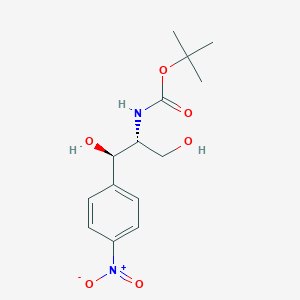![molecular formula C11H12O4 B1612665 2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde CAS No. 23145-22-4](/img/structure/B1612665.png)
2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde
Übersicht
Beschreibung
2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde is an organic compound characterized by the presence of a benzaldehyde moiety linked to a 1,3-dioxolane ring through a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde typically involves the condensation of benzaldehyde with 1,3-dioxolane in the presence of an acid catalyst. One common method includes the use of para-toluenesulfonic acid as a catalyst, which facilitates the formation of the acetal linkage between the benzaldehyde and the 1,3-dioxolane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: 2-([1,3]Dioxolan-2-ylmethoxy)-benzoic acid.
Reduction: 2-([1,3]Dioxolan-2-ylmethoxy)-benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde largely depends on its chemical reactivity. The aldehyde group can participate in various nucleophilic addition reactions, while the 1,3-dioxolane ring can undergo ring-opening reactions under acidic or basic conditions. These reactions enable the compound to interact with different molecular targets and pathways, making it versatile in its applications .
Vergleich Mit ähnlichen Verbindungen
2-([1,3]Dioxolan-2-ylmethoxy)-ethanol: Similar structure but with an ethanol moiety instead of a benzaldehyde group.
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: Contains two 1,3-dioxolane rings attached to a diazene oxide core.
Uniqueness: 2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde is unique due to the presence of both a benzaldehyde moiety and a 1,3-dioxolane ring, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in organic synthesis and material science .
Eigenschaften
IUPAC Name |
2-(1,3-dioxolan-2-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-7-9-3-1-2-4-10(9)15-8-11-13-5-6-14-11/h1-4,7,11H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZGDWZGRFXBAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590069 | |
| Record name | 2-[(1,3-Dioxolan-2-yl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23145-22-4 | |
| Record name | 2-[(1,3-Dioxolan-2-yl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



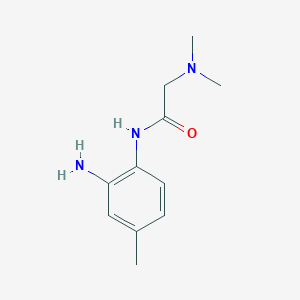
![2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine](/img/structure/B1612584.png)
